![molecular formula C17H22N4O3S B280371 N-[4-(1-azepanylsulfonyl)phenyl]-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B280371.png)

N-[4-(1-azepanylsulfonyl)phenyl]-1-methyl-1H-pyrazole-3-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

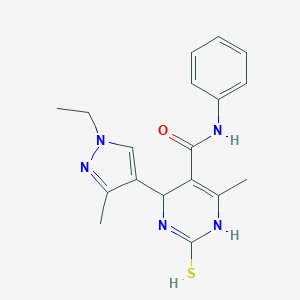

N-[4-(1-azepanylsulfonyl)phenyl]-1-methyl-1H-pyrazole-3-carboxamide, commonly known as AZD-9668, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various inflammatory diseases. This compound was first synthesized and developed by the pharmaceutical company AstraZeneca, and has since been the subject of numerous scientific studies aimed at understanding its mechanism of action and potential therapeutic benefits.

Wirkmechanismus

The mechanism of action of AZD-9668 involves the inhibition of neutrophil elastase, a serine protease that is released by neutrophils during inflammation. Neutrophil elastase is known to degrade a variety of extracellular matrix proteins, including elastin, collagen, and proteoglycans, leading to tissue damage and inflammation. By inhibiting the activity of neutrophil elastase, AZD-9668 is able to reduce inflammation and prevent tissue damage.

Biochemical and Physiological Effects:

In addition to its inhibitory effects on neutrophil elastase, AZD-9668 has been shown to have a number of other biochemical and physiological effects. For example, it has been shown to inhibit the activity of other proteases, such as cathepsin G and proteinase-3, which are also involved in the pathogenesis of inflammatory diseases. AZD-9668 has also been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-8 (IL-8) and tumor necrosis factor-alpha (TNF-α), which are known to contribute to the development of inflammation.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of AZD-9668 for laboratory experiments is its high potency and selectivity for neutrophil elastase. This allows researchers to study the effects of neutrophil elastase inhibition on inflammation and tissue damage with a high degree of specificity. However, one limitation of AZD-9668 is its relatively short half-life, which may require frequent dosing in animal models and may limit its efficacy in clinical settings.

Zukünftige Richtungen

There are numerous future directions for the study of AZD-9668 and its potential therapeutic applications. One area of research is the development of more potent and selective inhibitors of neutrophil elastase, which may have even greater therapeutic potential. Another area of research is the investigation of the effects of neutrophil elastase inhibition in other inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Finally, the development of new drug delivery systems for AZD-9668 may help to overcome its short half-life and improve its efficacy in clinical settings.

Synthesemethoden

The synthesis of AZD-9668 involves a multi-step process that begins with the reaction of 4-bromoaniline with 1-azepanethiol to form the corresponding sulfide derivative. This intermediate is then reacted with 4-chloro-3-nitropyrazole to form the desired pyrazole derivative, which is subsequently reduced to the corresponding amine. Finally, the amine is reacted with 3-carboxylic acid to form the final product, AZD-9668.

Wissenschaftliche Forschungsanwendungen

AZD-9668 has been extensively studied for its potential therapeutic applications in various inflammatory diseases, including chronic obstructive pulmonary disease (COPD), asthma, and cystic fibrosis. In preclinical studies, AZD-9668 has been shown to inhibit the activity of neutrophil elastase, a key enzyme involved in the pathogenesis of these diseases. This inhibition has been shown to reduce inflammation and improve lung function in animal models of these diseases.

Eigenschaften

Molekularformel |

C17H22N4O3S |

|---|---|

Molekulargewicht |

362.4 g/mol |

IUPAC-Name |

N-[4-(azepan-1-ylsulfonyl)phenyl]-1-methylpyrazole-3-carboxamide |

InChI |

InChI=1S/C17H22N4O3S/c1-20-13-10-16(19-20)17(22)18-14-6-8-15(9-7-14)25(23,24)21-11-4-2-3-5-12-21/h6-10,13H,2-5,11-12H2,1H3,(H,18,22) |

InChI-Schlüssel |

XYDKYWNZWIPRJB-UHFFFAOYSA-N |

SMILES |

CN1C=CC(=N1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCCCCC3 |

Kanonische SMILES |

CN1C=CC(=N1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCCCCC3 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-methyl 2-(furan-3-ylmethylene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B280290.png)

![ethyl (5E)-2-anilino-5-[(3-hydroxy-4-methoxyphenyl)methylidene]-4-oxothiophene-3-carboxylate](/img/structure/B280293.png)

![N-(3-chlorobenzyl)-N-[1-(4-ethylphenyl)-2,5-dioxo-3-pyrrolidinyl]acetamide](/img/structure/B280299.png)

![4-bromo-1-ethyl-N-[(2-methoxyphenyl)carbamothioyl]-1H-pyrazole-3-carboxamide](/img/structure/B280301.png)

![N-[(4-acetylphenyl)carbamothioyl]-4-bromo-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B280303.png)

![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B280305.png)